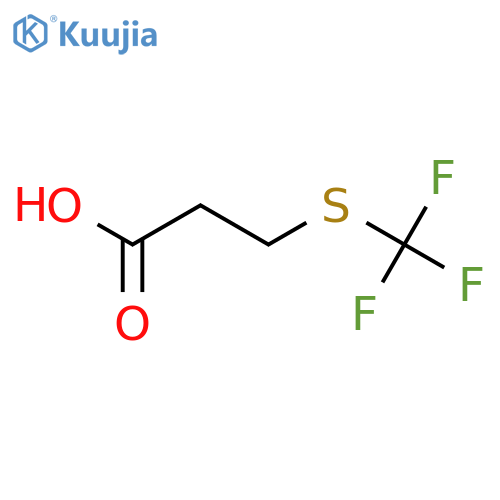Cas no 29271-33-8 (3-(trifluoromethyl)sulfanylpropanoic acid)

29271-33-8 structure
商品名:3-(trifluoromethyl)sulfanylpropanoic acid
3-(trifluoromethyl)sulfanylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(trifluoromethylsulfanyl)propanoic Acid
- AKOS009304624
- AG-B-94901
- T7082599
- EN300-37282
- Propanoic acid, 3-[(trifluoromethyl)thio]-
- AC1Q75QL
- 3-[(trifluoromethyl)thio]propanoic acid
- CTK0J1418
- MCULE-2493939273
- 3-(Trifluormethylthio)propionsaeure
- AKOS009304624; AG-B-94901; T7082599; EN300-37282; Propanoic acid, 3-[(trifluoromethyl)thio]-; AC1Q75QL; 3-[(trifluoromethyl)thio]propanoic acid; CTK0J1418; MCULE-2493939273; 3-(Trifluormethylthio)propionsaeure;
- Z381191544
- 3-[(trifluoromethyl)sulfanyl]propanoic acid
- 29271-33-8
- 3-[(trifluoromethyl)sulfanyl]propanoicacid
- SCHEMBL8995332
- OOVGGQBKEHHKGB-UHFFFAOYSA-N
- DTXSID30510440
- 3-(Trifluoromethylthio)propanoic acid
- G44744
- MFCD11099524
- 3-(trifluoromethyl)sulfanylpropanoic acid
-
- インチ: InChI=1S/C4H5F3O2S/c5-4(6,7)10-2-1-3(8)9/h1-2H2,(H,8,9)
- InChIKey: OOVGGQBKEHHKGB-UHFFFAOYSA-N
- ほほえんだ: C(CSC(F)(F)F)C(=O)O
計算された属性
- せいみつぶんしりょう: 173.99625
- どういたいしつりょう: 173.99623506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 62.6Ų
じっけんとくせい
- PSA: 37.3
3-(trifluoromethyl)sulfanylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37282-0.1g |
3-[(trifluoromethyl)sulfanyl]propanoic acid |
29271-33-8 | 95.0% | 0.1g |
$132.0 | 2025-03-18 | |
| TRC | T899020-250mg |
3-[(trifluoromethyl)sulfanyl]propanoic acid |
29271-33-8 | 250mg |
$ 365.00 | 2022-06-02 | ||
| TRC | T899020-25mg |
3-[(trifluoromethyl)sulfanyl]propanoic acid |
29271-33-8 | 25mg |
$ 70.00 | 2022-06-02 | ||
| Aaron | AR002YMT-2.5g |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 2.5g |
$1295.00 | 2025-01-21 | |
| A2B Chem LLC | AB37097-5g |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 5g |
$1471.00 | 2024-04-20 | |
| 1PlusChem | 1P002YEH-50mg |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 50mg |
$160.00 | 2025-02-19 | |
| 1PlusChem | 1P002YEH-5g |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 5g |
$1742.00 | 2025-02-19 | |
| Aaron | AR002YMT-100mg |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 100mg |
$207.00 | 2025-01-21 | |
| Aaron | AR002YMT-10g |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 10g |
$2808.00 | 2023-12-14 | |
| 1PlusChem | 1P002YEH-500mg |
Propanoic acid, 3-[(trifluoromethyl)thio]- |
29271-33-8 | 95% | 500mg |
$492.00 | 2025-02-19 |
3-(trifluoromethyl)sulfanylpropanoic acid 関連文献
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
29271-33-8 (3-(trifluoromethyl)sulfanylpropanoic acid) 関連製品
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
